molecular formula C22H13N3O B14359944 2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile CAS No. 90178-63-5

2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile

Cat. No.: B14359944
CAS No.: 90178-63-5
M. Wt: 335.4 g/mol
InChI Key: GUDUUPXBZIHHAX-UHFFFAOYSA-N
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Description

This compound features an indole core, which is a significant heterocyclic system in natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile typically involves multiple steps. One efficient and catalyst-free procedure involves the treatment of 2-[4-(4-cyanophenoxy)phenyl] indole-6-carbonitrile with lithium bis(trimethylsilyl)amide (LiHMDS) using tetrahydrofuran (THF) as a solvent at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to handle larger quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile is unique due to its specific substitution pattern and the presence of cyanophenoxy and phenyl groups

Properties

CAS No.

90178-63-5

Molecular Formula

C22H13N3O

Molecular Weight

335.4 g/mol

IUPAC Name

2-[4-(4-cyanophenoxy)phenyl]-1H-indole-5-carbonitrile

InChI

InChI=1S/C22H13N3O/c23-13-15-1-6-19(7-2-15)26-20-8-4-17(5-9-20)22-12-18-11-16(14-24)3-10-21(18)25-22/h1-12,25H

InChI Key

GUDUUPXBZIHHAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C3=CC4=C(N3)C=CC(=C4)C#N

Origin of Product

United States

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